molecular formula C11H13ClN2S B13323260 4-Chloro-2-(2,2-dimethylpropyl)thieno[2,3-d]pyrimidine

4-Chloro-2-(2,2-dimethylpropyl)thieno[2,3-d]pyrimidine

Cat. No.: B13323260
M. Wt: 240.75 g/mol
InChI Key: CVKGKHKQBWWEID-UHFFFAOYSA-N
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Description

4-Chloro-2-(2,2-dimethylpropyl)thieno[2,3-d]pyrimidine is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(2,2-dimethylpropyl)thieno[2,3-d]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiophene with a suitable chloro-substituted pyrimidine precursor. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(2,2-dimethylpropyl)thieno[2,3-d]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols or thioethers.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride or potassium carbonate in solvents such as dimethylformamide.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of various substituted thieno[2,3-d]pyrimidines.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiols or thioethers.

Scientific Research Applications

4-Chloro-2-(2,2-dimethylpropyl)thieno[2,3-d]pyrimidine has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antiviral, and anticancer agent.

    Biological Studies: Used as a probe to study enzyme interactions and cellular pathways.

    Industrial Applications: Employed in the synthesis of advanced materials and as a building block for more complex chemical entities.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(2,2-dimethylpropyl)thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidine
  • 2,4-Dichlorothieno[3,2-d]pyrimidine

Uniqueness

4-Chloro-2-(2,2-dimethylpropyl)thieno[2,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bulky dimethylpropyl group can influence its interaction with biological targets, potentially leading to enhanced selectivity and potency compared to similar compounds.

Properties

Molecular Formula

C11H13ClN2S

Molecular Weight

240.75 g/mol

IUPAC Name

4-chloro-2-(2,2-dimethylpropyl)thieno[2,3-d]pyrimidine

InChI

InChI=1S/C11H13ClN2S/c1-11(2,3)6-8-13-9(12)7-4-5-15-10(7)14-8/h4-5H,6H2,1-3H3

InChI Key

CVKGKHKQBWWEID-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC1=NC2=C(C=CS2)C(=N1)Cl

Origin of Product

United States

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